Lipophilicity Advantage (LogP) of the 3-Bromo-6-Chloro Substitution Pattern vs. Mono-Halogenated and Non-Halogenated Comparators
The target compound exhibits a calculated LogP of 4.15, making it 0.66 log-units more lipophilic than the 3-bromo-only analog 2-(1,3-benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyridine (LogP 3.49) and 0.21 log-units more lipophilic than the 6-chloro-only analog 2-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine (XLogP ~3.9) . Compared to the non-halogenated core 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyridine (LogP 2.73), the lipophilicity increase is 1.42 log-units . This incremental lipophilicity, driven by the presence of both bromine and chlorine, can enhance passive membrane permeability in cellular assays while preserving a moderate polar surface area (PSA 35.76 Ų) that remains identical to the mono-bromo and non-halogenated analogs .
| Evidence Dimension | Partition coefficient (LogP / XLogP) |
|---|---|
| Target Compound Data | LogP = 4.15 (ChemSrc calculation) |
| Comparator Or Baseline | 3-Br-only analog (CAS 904813-89-4): LogP 3.49; 6-Cl-only analog (CAS 168837-35-2): XLogP ~3.9; non-halogenated analog (CAS 904813-74-7): LogP 2.73 |
| Quantified Difference | ΔLogP = +0.66 vs. 3-Br-only; ΔLogP ≈ +0.21 vs. 6-Cl-only; ΔLogP = +1.42 vs. non-halogenated core |
| Conditions | LogP and XLogP values sourced from ChemSrc and vendor computational predictions; values represent calculated rather than experimentally measured logP |
Why This Matters
Higher lipophilicity within the optimal drug-like range (LogP 2–5) can improve membrane permeability and cellular potency, making this scaffold a more promising starting point for cell-active probe synthesis than its less lipophilic analogs.
